molecular formula C15H12N2O2S B2953794 N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-57-6

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B2953794
CAS No.: 320421-57-6
M. Wt: 284.33
InChI Key: ZECGVPXFDNNTOT-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound with a complex structure that includes a cyano group, a methylsulfinyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves the reaction of 3-cyano-4-(methylsulfinyl)aniline with benzenecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the sulfonyl or methylthio analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-20(19)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGVPXFDNNTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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